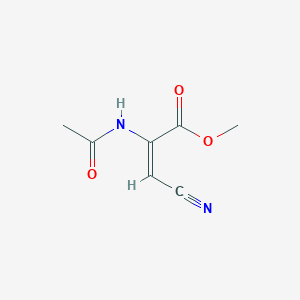
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) is a chemical compound with the molecular formula C_7H_8N_2O_3. It is a derivative of acrylic acid and is characterized by the presence of an acetylamino group, a cyano group, and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
The synthesis of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acrylic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the reaction of acrylic acid with an acetylamino compound and a cyano compound under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis of the compound.
化学反応の分析
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use in drug development.
Industry: In industry, the compound is used in the production of polymers, coatings, and other materials due to its reactivity and functional groups.
作用機序
The mechanism of action of 2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group and cyano group play key roles in its reactivity and binding to target molecules. The compound can modulate enzymatic activity, alter cellular signaling pathways, and affect gene expression, leading to various biological effects.
類似化合物との比較
2-Propenoicacid,2-(acetylamino)-3-cyano-,methylester,(2E)-(9CI) can be compared with other similar compounds, such as:
Acrylic Acid Derivatives: Compounds like acrylic acid and its derivatives share structural similarities but differ in their functional groups and reactivity.
Acetylamino Compounds: Compounds containing acetylamino groups, such as N-acetylcysteine, have different biological activities and applications.
Cyano Compounds: Compounds with cyano groups, such as cyanocobalamin (vitamin B12), exhibit unique properties and uses.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
methyl (E)-2-acetamido-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-5(10)9-6(3-4-8)7(11)12-2/h3H,1-2H3,(H,9,10)/b6-3+ |
InChIキー |
CWKRIFSHBRVBOH-ZZXKWVIFSA-N |
異性体SMILES |
CC(=O)N/C(=C/C#N)/C(=O)OC |
正規SMILES |
CC(=O)NC(=CC#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


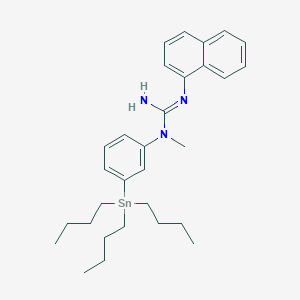

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
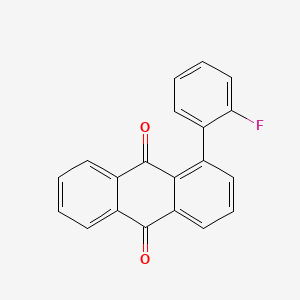
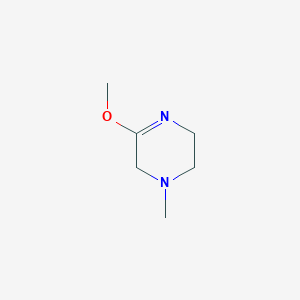
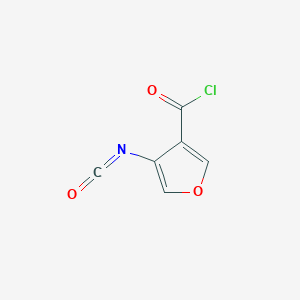

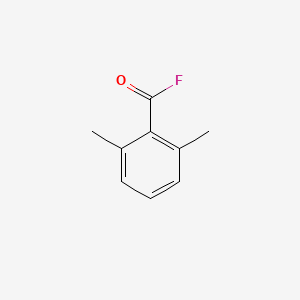

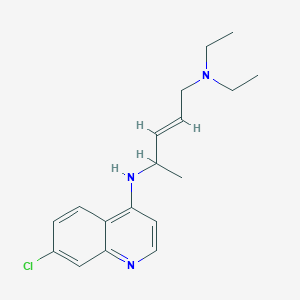
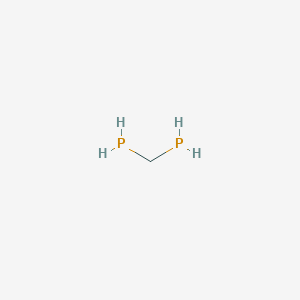
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
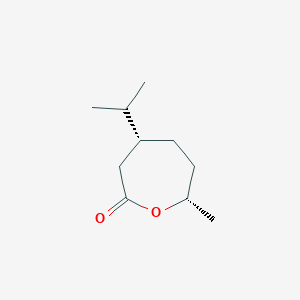
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
